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molecular formula C17H12N2O B8334127 2-(3-Hydroxyphenyl)imidazo(2,1-a)isoquinoline

2-(3-Hydroxyphenyl)imidazo(2,1-a)isoquinoline

Cat. No. B8334127
M. Wt: 260.29 g/mol
InChI Key: KAEBHEJLXDMBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04075342

Procedure details

2-(3-Methoxyphenyl)imidazo[2,1-a]isoquinoline (11 g.) is refluxed for four hours in a mixture of 100 ml. of acetic acid and 100 ml. of 48 percent hydrobromic acid. The reaction mixture is evaporated to dryness and the residue is taken up with 200 ml. of water and 20 ml. of 30 percent sodium hydroxide. After filtration, the filtered solution is extracted with dichloromethane and the aqueous phase is neutralized with dilute hydrochloric acid. The resulting solid precipitate is collected by filtration and crystallized from dichloromethane. Yield 9 g. of the title product which melts at 201°-2° C.
Name
2-(3-Methoxyphenyl)imidazo[2,1-a]isoquinoline
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([C:9]2[N:10]=[C:11]3[C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[CH:14]=[CH:13][N:12]3[CH:21]=2)[CH:6]=[CH:7][CH:8]=1.Br>C(O)(=O)C>[OH:2][C:3]1[CH:4]=[C:5]([C:9]2[N:10]=[C:11]3[C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[CH:14]=[CH:13][N:12]3[CH:21]=2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
2-(3-Methoxyphenyl)imidazo[2,1-a]isoquinoline
Quantity
11 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C=1N=C2N(C=CC3=CC=CC=C23)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to dryness
FILTRATION
Type
FILTRATION
Details
After filtration
EXTRACTION
Type
EXTRACTION
Details
the filtered solution is extracted with dichloromethane
FILTRATION
Type
FILTRATION
Details
The resulting solid precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
crystallized from dichloromethane

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C=CC1)C=1N=C2N(C=CC3=CC=CC=C23)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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